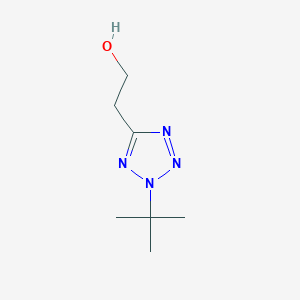
2-(4-Fluorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C17H21ClFN3OS and its molecular weight is 369.88. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Analysis
This compound's relevance is closely tied to its synthesis methods and chemical analysis, offering insights into its potential as a precursor for more complex chemical entities. For instance, studies have explored the Fe-catalyzed synthesis of flunarizine and its isomers, demonstrating the compound's utility in producing calcium channel blockers that exhibit vasodilating effects and antihistamine activity. This highlights the compound's role in synthesizing drugs to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016)[https://consensus.app/papers/fecatalyzed-synthesis-flunarizine-zisomer-shakhmaev/c3cccd3545445ebaa6ebb7139e954abd/?utm_source=chatgpt]. Additionally, electrochemical syntheses approaches have been developed, indicating innovative methods for generating arylthiobenzazoles by electrochemical oxidation, showcasing the compound's versatility in chemical reactions (Amani & Nematollahi, 2012)[https://consensus.app/papers/synthesis-based-oxidation-amani/fa3c7e0e6e7e5c4fac073b6f36af63c6/?utm_source=chatgpt].
Biological and Pharmacological Activities
Research into the biological and pharmacological activities of derivatives of this compound has been extensive. Compounds synthesized from this chemical have been investigated for their antimicrobial and antifungal activities , suggesting potential applications in treating infectious diseases. For example, synthesis and evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety have shown activity against Gram-positive bacteria and Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007)[https://consensus.app/papers/synthesis-evaluation-chalcones-containing-piperazine-tomar/8bc68c4d53b65737a927c5f5f07ab897/?utm_source=chatgpt]. Moreover, derivatives have been synthesized with a focus on antitumor activity , particularly against breast cancer cells, indicating the compound's utility in cancer research (Yurttaş, Demirayak, Ilgın, & Atlı, 2014)[https://consensus.app/papers/antitumor-activity-evaluation-124triazine-derivatives-yurttaş/c03003a4e9d254bea3b44cde9bd517ec/?utm_source=chatgpt].
Structural and Mechanistic Studies
The structural and mechanistic insights into compounds derived from 2-(4-Fluorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride have furthered understanding of their potential applications. Studies involving X-ray diffraction and spectroscopic characterization have been pivotal in revealing the molecular configurations and interactions that underpin their biological activities (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015)[https://consensus.app/papers/synthesis-characterization-xray-diffraction-studies-sanjeevarayappa/0809c690740153979e8c2d0e5a688a4a/?utm_source=chatgpt]. This level of detail supports the compound's role in developing new therapeutics and materials with specific biochemical properties.
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3OS.ClH/c1-13-12-23-16(19-13)11-20-6-8-21(9-7-20)17(22)10-14-2-4-15(18)5-3-14;/h2-5,12H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAVOUZQPUWEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)CC3=CC=C(C=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[d]thiazol-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2932637.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-8-sulfonamide](/img/structure/B2932639.png)


![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2932643.png)
![5-chloro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2932644.png)


![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2932648.png)



![5-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2932657.png)